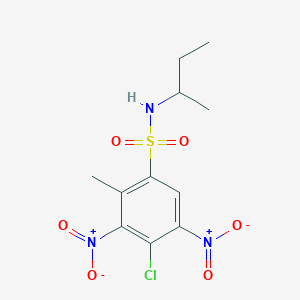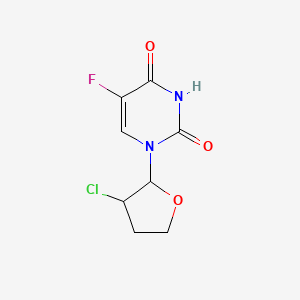
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorooxolan ring and a fluoropyrimidine moiety, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorooxolan Ring: The initial step involves the chlorination of oxolan-2-yl derivatives under controlled conditions to introduce the chlorine atom at the desired position.
Introduction of the Fluoropyrimidine Moiety: The next step involves the coupling of the chlorooxolan intermediate with a fluoropyrimidine derivative. This can be achieved through nucleophilic substitution reactions, where the chlorine atom is replaced by the fluoropyrimidine group.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the oxolan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the oxolan ring and formation of corresponding hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Aplicaciones Científicas De Investigación
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where fluoropyrimidine derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, where its unique chemical properties are leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes in rapidly dividing cells. This makes the compound a potential candidate for anticancer therapies. Additionally, the chlorooxolan ring may interact with other cellular components, contributing to its overall biological activity.
Comparación Con Compuestos Similares
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione can be compared with other similar compounds, such as:
5-Fluorouracil: A well-known anticancer agent that also contains a fluoropyrimidine moiety. it lacks the chlorooxolan ring, which may contribute to different pharmacokinetic properties.
3-Chlorooxolan-2-yl derivatives: Compounds with similar oxolan rings but different substituents, which may exhibit varying chemical and biological activities.
Fluoropyrimidine analogs: Other compounds containing fluoropyrimidine groups, which are studied for their potential therapeutic applications.
The uniqueness of this compound lies in the combination of the chlorooxolan ring and the fluoropyrimidine moiety, which imparts distinct chemical properties and potential biological activities.
Propiedades
Número CAS |
63883-04-5 |
|---|---|
Fórmula molecular |
C8H8ClFN2O3 |
Peso molecular |
234.61 g/mol |
Nombre IUPAC |
1-(3-chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8ClFN2O3/c9-4-1-2-15-7(4)12-3-5(10)6(13)11-8(12)14/h3-4,7H,1-2H2,(H,11,13,14) |
Clave InChI |
AAHZYBLNBHHSRG-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C1Cl)N2C=C(C(=O)NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


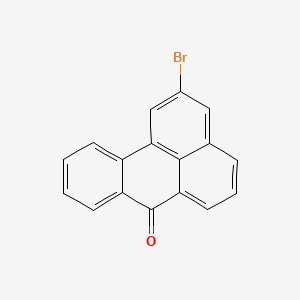


![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
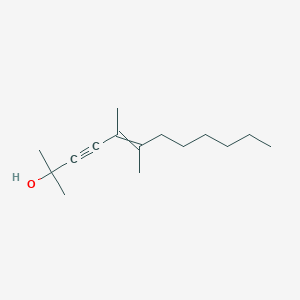
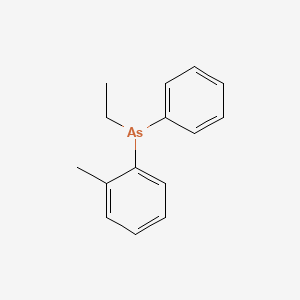
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
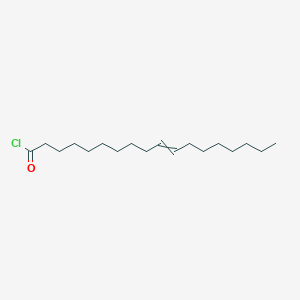
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
